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Compound of Interest

Compound Name: N-Methylpyrrolidone

Cat. No.: B10776118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP), a polar aprotic solvent, is a versatile and widely utilized medium

in a vast array of organic synthesis reactions. Its high boiling point, excellent thermal and

chemical stability, and ability to dissolve a broad spectrum of organic and inorganic compounds

make it an indispensable tool in both laboratory-scale research and industrial chemical

production. This document provides detailed application notes, experimental protocols, and

comparative data on the use of NMP in several key classes of organic reactions.

Physicochemical Properties of N-Methylpyrrolidone
A thorough understanding of NMP's properties is crucial for its effective application in organic

synthesis. Key physical and chemical characteristics are summarized below.
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Property Value

CAS Number 872-50-4

Molecular Formula C₅H₉NO

Molecular Weight 99.13 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 202-204 °C

Melting Point -24 °C

Density 1.028 g/cm³ (at 25 °C)

Solubility in Water Miscible

Flash Point 91 °C

NMP is a member of the class of dipolar aprotic solvents, which also includes

dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its high polarity and miscibility

with water and most common organic solvents make it a highly effective reaction medium.[1][2]

Applications in Palladium-Catalyzed Cross-Coupling
Reactions
NMP is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions,

which are fundamental transformations for the formation of carbon-carbon and carbon-

heteroatom bonds. Its high boiling point allows for reactions to be conducted at elevated

temperatures, often leading to improved reaction rates and yields.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation

of biaryl compounds. The choice of solvent can significantly influence the reaction's efficiency

and selectivity.

Application Note: NMP's polar and coordinating nature can influence the catalytic cycle of the

Suzuki-Miyaura coupling. It can stabilize the palladium catalyst and promote the dissolution of
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inorganic bases, thereby facilitating the reaction. However, in some cases, other polar aprotic

solvents or even solvent-free conditions may offer superior yields.

Comparative Data: Solvent Effects on Suzuki-Miyaura Coupling

Solvent Yield (%)

N-Methylpyrrolidone (NMP) ~33 (at room temp.)

Toluene -

Tetrahydrofuran (THF) -

Dimethylformamide (DMF) ~31

Note: Data is compiled from various sources and may not represent a direct head-to-head

comparison under identical conditions. Yields are highly substrate and condition dependent.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzophenone with Phenylboronic

Acid

This protocol provides a general procedure that can be adapted for specific substrates.

Materials:

4-Chlorobenzophenone (1.0 mmol)

Phenylboronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Triphenylphosphine (PPh₃, 4 mol%)

Potassium carbonate (K₂CO₃, 2.0 mmol)

N-Methylpyrrolidone (NMP, 5 mL)

Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

4-chlorobenzophenone, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and

potassium carbonate.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add NMP (5 mL) to the flask via syringe.

Heat the reaction mixture to 120 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate (20 mL).

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

biaryl product.
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an

unsaturated halide and an alkene.

Application Note: NMP is a common solvent for Heck reactions, particularly when higher

temperatures are required. It effectively dissolves the palladium catalyst and the reactants,

facilitating the reaction. However, studies have shown that in some cases, solvent-free

conditions can lead to higher yields.

Comparative Data: Heck Reaction of Iodobenzene and Methyl Acrylate

Solvent Yield (%)

N-Methylpyrrolidone (NMP) Lower than solvent-free

Solvent-free High Yield

Dimethylformamide (DMF) -

Note: A specific study reported a lower yield in NMP compared to solvent-free conditions for the

Heck reaction of iodobenzene and methyl acrylate.[3]

Experimental Protocol: Heck Reaction of Iodobenzene and Methyl Acrylate in NMP

Materials:

Iodobenzene (1.0 mmol)

Methyl acrylate (1.5 mmol)

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

Triethylamine (NEt₃, 1.5 mmol)

N-Methylpyrrolidone (NMP, 5 mL)
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Procedure:

In a sealed tube, combine iodobenzene, methyl acrylate, palladium(II) acetate, and

triethylamine.

Add NMP (5 mL) to the reaction mixture.

Seal the tube and heat the reaction mixture to 120 °C for 6 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature and dilute with diethyl ether (20

mL).

Wash the organic phase with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL),

and brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the residue by column chromatography to yield the desired cinnamate product.
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Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide.
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Application Note: NMP has been reported as an effective solvent for copper-free Sonogashira

coupling reactions of aryl iodides and bromides at room temperature.[4] Its ability to dissolve

the palladium catalyst and organic base facilitates the reaction under mild conditions.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene in NMP

Materials:

Iodobenzene (1.0 mmol)

Phenylacetylene (1.2 mmol)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

Copper(I) iodide (CuI, 1 mol%)

Triethylamine (NEt₃, 2.0 mmol)

N-Methylpyrrolidone (NMP, 5 mL)

Procedure:

To a Schlenk flask under an inert atmosphere, add iodobenzene, PdCl₂(PPh₃)₂, and CuI.

Add NMP (5 mL) and triethylamine (2.0 mmol) via syringe.

Finally, add phenylacetylene dropwise to the stirred solution.

Stir the reaction mixture at room temperature for 4 hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the product by column chromatography.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/product/b10776118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Nucleophilic Aromatic Substitution
(SNAr) Reactions
NMP is an excellent solvent for nucleophilic aromatic substitution (SNA r) reactions, particularly

those involving poorly soluble reactants or requiring high reaction temperatures to proceed at a

reasonable rate.

Application Note: The high polarity of NMP helps to stabilize the charged Meisenheimer

intermediate formed during the reaction, thereby accelerating the rate of substitution.

Comparative Data: SNAr of 1-Chloro-2,4-dinitrobenzene with Aniline

Solvent Yield (%)

N-Methylpyrrolidone (NMP) High

Ethanol -

Dimethyl Sulfoxide (DMSO) High

Note: While specific comparative data for NMP in this exact reaction is not readily available in a

tabulated format, polar aprotic solvents like NMP and DMSO are known to be superior for SNAr

reactions compared to protic solvents like ethanol.

Experimental Protocol: Synthesis of 2,4-Dinitrodiphenylamine

Materials:

1-Chloro-2,4-dinitrobenzene (1.0 mmol)

Aniline (1.1 mmol)

Potassium carbonate (K₂CO₃, 1.5 mmol)

N-Methylpyrrolidone (NMP, 5 mL)

Procedure:
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In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene and aniline in NMP (5 mL).

Add potassium carbonate to the mixture.

Heat the reaction mixture to 100 °C and stir for 2 hours.

Monitor the reaction by TLC.

After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

Collect the precipitated solid by vacuum filtration.

Wash the solid with water and then a small amount of cold ethanol.

Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrodiphenylamine.
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General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Application in Polymer Synthesis
NMP is a key solvent in the synthesis of high-performance polymers, such as polyimides and

polyamides, due to its ability to dissolve the monomers and the resulting polymer, as well as its

high boiling point which is necessary for the polymerization and subsequent imidization steps.

Application Note: The two-step synthesis of polyimides, such as Kapton™, from pyromellitic

dianhydride (PMDA) and 4,4'-oxydianiline (ODA) is a classic example of NMP's utility in

polymer chemistry.[5] The first step, the formation of the poly(amic acid) (PAA), is typically
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carried out in NMP at room temperature. The subsequent thermal imidization to the final

polyimide is then performed at high temperatures.

Experimental Protocol: Synthesis of PMDA-ODA Polyimide

Materials:

Pyromellitic dianhydride (PMDA, 1.000 eq)

4,4'-Oxydianiline (ODA, 1.000 eq)

N-Methylpyrrolidone (NMP, anhydrous)

Procedure:

Poly(amic acid) Synthesis:

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet,

dissolve ODA in anhydrous NMP to form a solution of approximately 15-20% solids by

weight.

Slowly add solid PMDA to the stirred ODA solution in several portions. Maintain the

temperature below 30 °C during the addition.

Continue stirring the viscous solution at room temperature under a nitrogen atmosphere

for 8-12 hours to ensure complete polymerization to the poly(amic acid).

Film Casting and Thermal Imidization:

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform

thickness.

Place the cast film in a vacuum oven and heat according to the following program:

80 °C for 2 hours to slowly remove the solvent.

150 °C for 1 hour.
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200 °C for 1 hour.

250 °C for 1 hour.

300 °C for 1 hour to complete the imidization.

After cooling to room temperature, carefully peel the resulting polyimide film from the

glass plate.

Expected Polymer Properties:

The resulting PMDA-ODA polyimide film should be a flexible, amber-colored material with

excellent thermal stability (decomposition temperature > 500 °C) and mechanical

properties.
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Two-step synthesis of polyimide from a dianhydride and a diamine.

NMP as a Reagent
In certain reactions, NMP can participate directly as a reactant, rather than solely acting as a

solvent.

Application Note: Under basic conditions and elevated temperatures, the lactam ring of NMP

can undergo hydrolysis to form N-methyl-4-aminobutanoic acid.[3] This reactivity can be

exploited for the in situ generation of this amino acid derivative, or it can be an undesired side

reaction to be aware of when using NMP under harsh basic conditions.
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Experimental Protocol: Hydrolysis of NMP to N-methyl-4-aminobutanoic acid

Materials:

N-Methylpyrrolidone (NMP)

Sodium hydroxide (NaOH)

Water

Procedure:

In a round-bottom flask, prepare a 1 M aqueous solution of sodium hydroxide.

Add NMP to the sodium hydroxide solution (e.g., a 1:1 volume ratio).

Heat the mixture to reflux for several hours.

Monitor the reaction progress by techniques such as ¹H NMR spectroscopy, looking for the

disappearance of the NMP signals and the appearance of new signals corresponding to N-

methyl-4-aminobutanoic acid.

After the reaction is complete, cool the mixture and neutralize with an appropriate acid

(e.g., HCl) to precipitate the amino acid product if desired.

Safety and Handling
NMP is a combustible liquid and is classified as a reproductive toxicant.[1] Appropriate safety

precautions must be taken when handling this solvent.

Handling:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., butyl rubber), safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.
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Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat

and ignition sources.

Disposal:

Dispose of NMP and its waste in accordance with local, state, and federal regulations.

By understanding the properties and applications of N-Methylpyrrolidone and adhering to

safe handling practices, researchers can effectively and safely leverage this versatile solvent in

a wide range of organic synthesis reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10776118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

